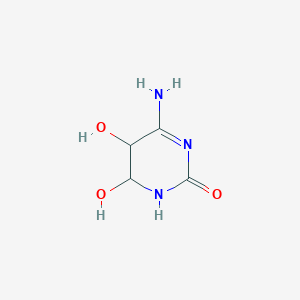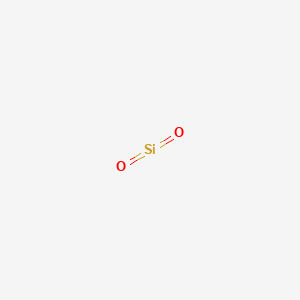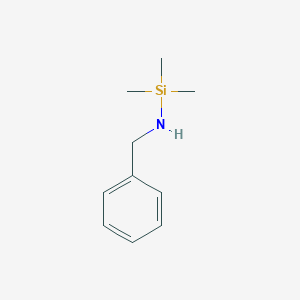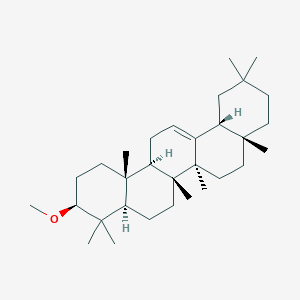
Isosawamilletin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosawamilletin is a flavonoid compound that has recently gained attention due to its potential health benefits. It is found in various plants, including sorghum, and has been studied for its antioxidant and anti-inflammatory properties. In
Mechanism Of Action
Isosawamilletin exerts its effects through various mechanisms, including the inhibition of oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. Isosawamilletin also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical And Physiological Effects
Isosawamilletin has been shown to have various biochemical and physiological effects. It has antioxidant and anti-inflammatory effects, which can help prevent various diseases, including cancer and cardiovascular disease. Isosawamilletin also has neuroprotective effects, protecting against oxidative stress-induced neuronal damage. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages And Limitations For Lab Experiments
The advantages of using isosawamilletin in lab experiments include its availability and relatively low cost compared to other flavonoid compounds. Isosawamilletin has also been shown to have low toxicity, making it a safe compound to use in experiments. However, the limitations of using isosawamilletin include its low solubility in water, which can make it difficult to dissolve in cell culture media.
Future Directions
There are various future directions for the study of isosawamilletin. Further research is needed to determine the optimal dosage and treatment duration for isosawamilletin in various diseases. The development of novel delivery systems for isosawamilletin could also improve its solubility and bioavailability. Additionally, the study of isosawamilletin in combination with other compounds could provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, isosawamilletin is a flavonoid compound that has potential health benefits, including antioxidant and anti-inflammatory effects. It has been studied for its anti-cancer properties and neuroprotective effects. Isosawamilletin can be synthesized from luteolin and has been studied in vitro and in vivo. Further research is needed to determine its optimal dosage and treatment duration, as well as its potential in combination with other compounds.
Synthesis Methods
Isosawamilletin can be synthesized from luteolin, a flavonoid compound found in various plants. The synthesis method involves the conversion of luteolin to isosawamilletin using a series of chemical reactions, including methylation and demethylation. The purity of the synthesized compound can be analyzed using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Isosawamilletin has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cells. Isosawamilletin has been studied in vitro and in vivo, with promising results.
properties
CAS RN |
14021-26-2 |
|---|---|
Product Name |
Isosawamilletin |
Molecular Formula |
C31H52O |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |
InChI Key |
LUKYDMFJBKBKJG-MLTFVASFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



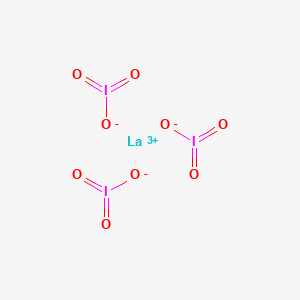
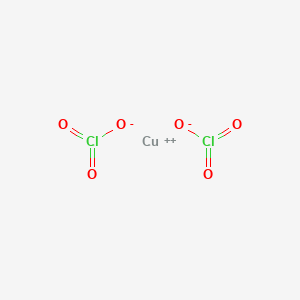
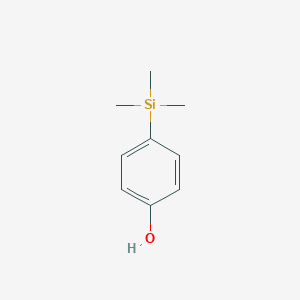
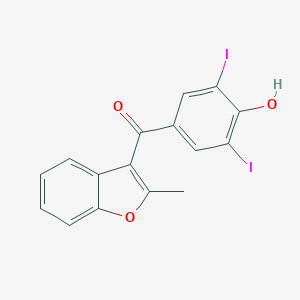
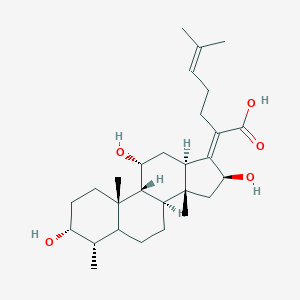
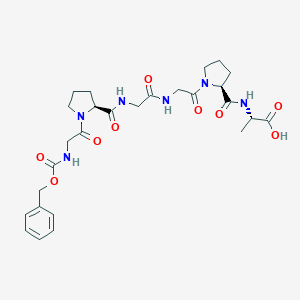
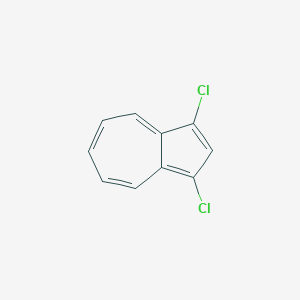
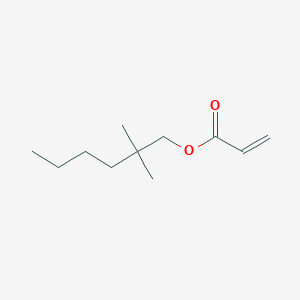
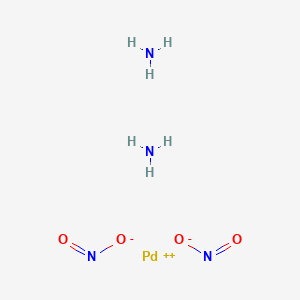
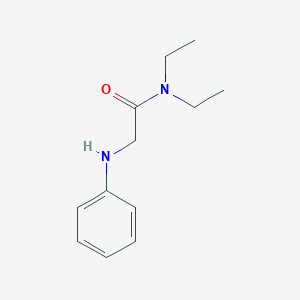
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
